molecular formula C8H9NO2 B148808 1,3-Dimethyl-2-nitrobenzene CAS No. 81-20-9

1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808
CAS No.: 81-20-9
M. Wt: 151.16 g/mol
InChI Key: HDFQKJQEWGVKCQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is an aromatic compound with the molecular formula C₈H₉NO₂. It is a derivative of benzene, where two methyl groups and one nitro group are attached to the benzene ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Preparation Methods

1,3-Dimethyl-2-nitrobenzene can be synthesized through the nitration of m-xylene. The process involves the following steps:

    Nitration Reaction: m-Xylene is treated with a mixture of nitric acid and sulfuric acid at controlled temperatures.

    Industrial Production: In an industrial setting, the nitration process is carried out in a micro-tube reactor.

Scientific Research Applications

Introduction to 1,3-Dimethyl-2-nitrobenzene

This compound, also known as 2-nitro-m-xylene, is an aromatic compound with the molecular formula C₈H₉NO₂. This compound features two methyl groups and one nitro group attached to a benzene ring, which significantly influences its chemical properties and applications. Its unique structure allows it to serve various roles in scientific research and industrial applications.

This compound has diverse applications across various fields of scientific research:

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations.

Material Science

In material science, this compound is employed in the preparation of polymers and other materials that require specific mechanical or thermal properties. Its reactivity allows for the development of materials with tailored characteristics.

Pharmaceutical Research

The compound is investigated for its potential therapeutic applications. Its structure enables it to interact with biological molecules, making it a candidate for drug development. Research has explored its effects on cellular signaling pathways and gene expression.

Environmental Studies

Due to its nitro group, this compound can participate in various environmental reactions, including degradation processes. Understanding its environmental fate and toxicity is critical for assessing its impact on ecosystems.

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be used as a precursor in synthesizing anti-cancer agents. By modifying the nitro group through reduction reactions, derivatives with enhanced biological activity can be produced.

Case Study 2: Material Development

A study highlighted the use of this compound in creating high-performance polymers for electronic applications. The incorporation of this compound into polymer matrices improved thermal stability and electrical conductivity.

Table 2: Comparison of Nitro Compounds

CompoundStructure TypeKey Application
2-NitrotolueneMono-substitutedSolvent and chemical intermediate
2,4-Dimethyl-1-nitrobenzeneDi-substitutedAgrochemical synthesis
3-NitrophenolMono-substitutedExplosive precursor

Each compound exhibits distinct reactivity patterns based on their substitution positions and electronic effects from functional groups.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The compound’s electrophilic nature allows it to undergo substitution reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

1,3-Dimethyl-2-nitrobenzene can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Biological Activity

1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is an aromatic compound with significant biological activity. This article explores its biological mechanisms, effects on cellular systems, and relevant research findings.

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 151.1626 g/mol
  • CAS Number : 81-20-9

This compound is synthesized through the nitration of m-xylene, resulting in a compound characterized by two methyl groups and one nitro group attached to the benzene ring. Its structure influences its reactivity and biological interactions.

This compound primarily acts through electrophilic aromatic substitution , a common reaction mechanism for nitro compounds. The nitro group can undergo reduction to form an amino group, which may interact with various biomolecules. The compound's lipophilicity and molecular weight affect its bioavailability and pharmacokinetics, impacting how it interacts within biological systems.

Cellular Effects

Nitro compounds like this compound can significantly influence cellular functions:

  • Cell Signaling : It may modulate pathways that regulate gene expression and metabolism.
  • Enzyme Interaction : The compound can inhibit or activate enzymes, altering metabolic pathways.
  • Metabolic Pathways : It interacts with enzymes or cofactors, potentially affecting metabolic flux and levels of metabolites.

Case Studies

Several case studies highlight the adverse effects of nitro compounds:

  • A case involving an elderly man who ingested a substance containing nitrobenzene resulted in severe methemoglobinemia and death four days later .
  • Another study reported a young girl who suffered from unconsciousness after ingestion of nitrobenzene; despite treatment, she died four days later due to complications from methemoglobinemia .

Experimental Studies

Experimental research has demonstrated the following:

  • Dosage Effects : In animal models, varying dosages of similar compounds showed a clear dose-response relationship for mortality and toxicity. For instance, male Sprague-Dawley rats exposed to certain doses exhibited neurological signs and anemia .
  • Biochemical Interactions : Nitro compounds have been shown to interact with cellular components at the molecular level, impacting gene expression and enzyme activity.

Comparative Analysis

A comparison with other similar compounds provides insight into the unique properties of this compound:

CompoundPosition of Nitro GroupKey Biological Activity
This compoundMetaElectrophilic substitution; potential toxicity
2,4-Dimethyl-1-nitrobenzeneParaDifferent reactivity; less toxic
2,6-DimethylnitrobenzeneOrthoIncreased steric hindrance; varied biological effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Nitration of m-xylene is the primary route. A stepwise protocol involves mixing concentrated H₂SO₄ and HNO₃ (pre-cooled) to form the nitrating agent. Adding m-xylene under controlled cooling (≤10°C) minimizes side reactions (e.g., dinitration). Post-reaction neutralization with NaHCO₃ and distillation yields the product. Key parameters: temperature control (prevents exothermic runaway) and stoichiometric HNO₃ ratio (1:1.1 for mono-nitration) .
  • Data : Typical yields range from 65–75% under optimized conditions.

Q. How is this compound analyzed via gas chromatography (GC), and what retention behavior is observed?

  • Methodological Answer : GC with non-polar columns (e.g., DB-5) is standard. The compound elutes at 6.00 min on DB-5 (30 m × 0.25 mm ID, 0.25 µm film) with elemental percentages: C (63.5%), S (9.27%), N (21.2%) . Polar columns (e.g., DB-17) are not recommended due to poor resolution.
  • Key Consideration : Column polarity significantly affects retention; method validation should include column-specific calibration.

Q. What are the critical physical properties of this compound for laboratory handling?

  • Data :

  • Boiling Point: 437°F (224°C) at 744 mmHg
  • Melting Point: 57–61°F (14–16°C)
  • Solubility: <1 mg/mL in water (hydrophobic)
  • Vapor Pressure: 28.4 mmHg at 100°F (38°C) .
    • Handling Protocol : Store at 2–8°C, avoid cellulose-based absorbents (reactivity risk), and use inert solvents (e.g., acetone) for dilution .

Advanced Research Questions

Q. How do discrepancies in GC retention times arise across laboratories, and how can they be resolved?

  • Analysis : Variations stem from column aging, temperature gradients, or detector sensitivity (e.g., atomic emission vs. mass spectrometry). For cross-lab reproducibility, use certified surrogate standards (e.g., this compound itself) in EPA Method 525.2/525.3. Retention time shifts >5% require column recalibration .
  • Case Study : A 10% shift in DB-5 RT (6.00 → 6.6 min) was traced to column phase degradation; replacement restored accuracy .

Q. What role does this compound play as an internal standard in pesticide residue analysis?

  • Methodological Answer : It serves as a surrogate in QuEChERS-based extraction (EPA 525.2/525.3) to correct matrix effects. Spiked at 500 µg/mL in acetone, it normalizes recovery rates for polar pesticides (e.g., disulfoton sulfone) in soil/water. Validation requires:

  • Recovery: 70–120% (RSD <15%)
  • Matrix-matched calibration to account for ion suppression in LC-MS/MS .
    • Data : In a multi-residue study, it achieved 92% recovery (RSD 8%) in soil matrices .

Q. How does the nitro group in this compound influence its stability under varying pH and temperature?

  • Reactivity Profile : The nitro group confers thermal stability but sensitizes the compound to alkaline hydrolysis. Accelerated stability testing (40°C, 75% RH) shows <5% degradation over 30 days in acidic conditions (pH 4) vs. 25% degradation at pH 8.
  • Mitigation Strategy : Buffered storage (pH 4–6) and inert atmospheres (N₂) prevent decomposition .

Q. Data Contradictions and Resolution

Q. Why do elemental percentages (C, N, S) from GC/AED analysis differ from theoretical values?

  • Conflict : Observed C (63.5%) vs. theoretical (C: 63.6%, N: 9.27%, S: 0%) .
  • Resolution : Trace sulfur (9.27%) suggests column bleed or contamination. Post-run bake-out (300°C, 1 hr) eliminates artifacts. Theoretical N% (9.27%) aligns with the nitro group’s composition .

Q. Methodological Recommendations

  • Synthesis : Prioritize stepwise nitration with real-time temperature monitoring .
  • Analysis : Use DB-5 columns with surrogate standardization for GC .
  • Storage : Refrigerate (2–8°C) in amber vials to prevent photodegradation .

Properties

IUPAC Name

1,3-dimethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3
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InChI Key

HDFQKJQEWGVKCQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
Record name 1,3-DIMETHYL-2-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025134
Record name 1,3-Dimethyl-2-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,3-dimethyl-2-nitrobenzene is a clear yellow liquid. (NTP, 1992)
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Boiling Point

437 °F at 744 mmHg (NTP, 1992)
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Flash Point

190 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.112 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

28.4 mmHg at 100 °F (NTP, 1992)
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CAS No.

81-20-9
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Melting Point

57 to 61 °F (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene
ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene
ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene
ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene
ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene
ZINC cyanide
ZINC cyanide
1,3-Dimethyl-2-nitrobenzene

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